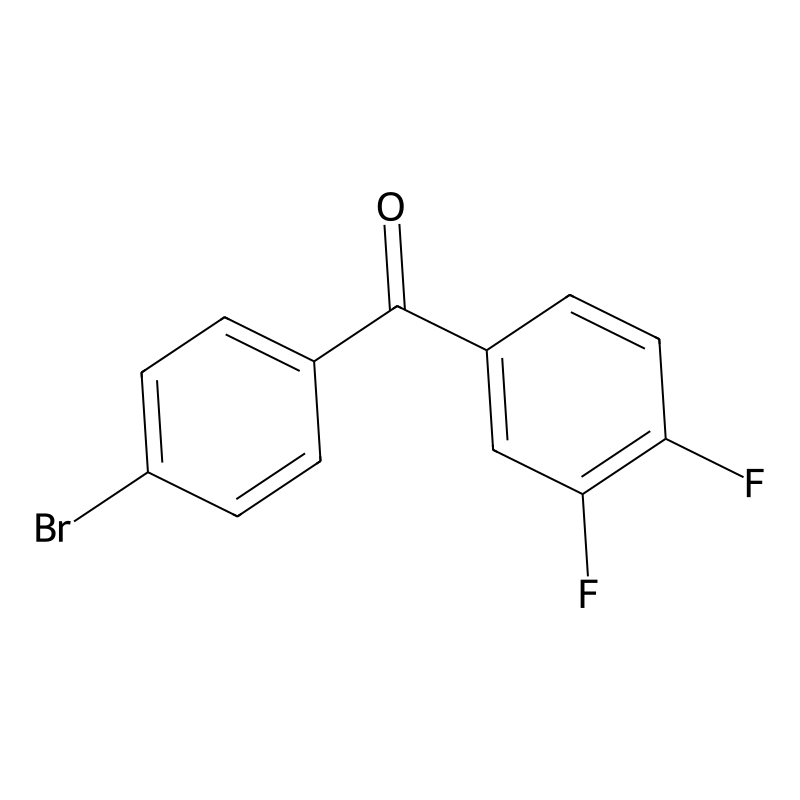

4-Bromo-3',4'-difluorobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Photoactive Materials

Scientific Field: Material Science

Application Summary: 4-Bromo-3’,4’-difluorobenzophenone is used in the synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.

Methods of Application: The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study.

Photochemical Behavior

Scientific Field: Chemistry

Application Summary: The photochemical behavior of 4,4’-difluorobenzophenone has been studied.

Methods of Application: The referenced study outlines the determination of its reduction efficiency.

Biomaterials

Scientific Field: Biomedical Engineering

Application Summary: 4,4’-difluorobenzophenone, a monomer of Polyether ether ketone (PEEK), is modified to introduce binding sites for silver ions, which are well known for their antimicrobial activity.

Methods of Application: The referenced study describes the synthesis of new Polyether Ether Ketones.

Photochemistry

4-Bromo-3',4'-difluorobenzophenone is an organic compound with the molecular formula and a molecular weight of approximately 297.09 g/mol. This compound features a benzophenone structure where a bromine atom and two fluorine atoms are substituted on the aromatic rings. The presence of these halogen substituents can significantly influence the compound's chemical reactivity and biological activity, making it an interesting subject for various applications in medicinal chemistry and material science.

- Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct further substitutions on the aromatic rings.

- Nucleophilic Substitution: The carbonyl group can be attacked by nucleophiles, leading to various derivatives.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol, which may alter the compound's properties and reactivity.

The specific conditions for these reactions often depend on the substituents' nature and the desired product.

The synthesis of 4-bromo-3',4'-difluorobenzophenone typically involves several steps:

- Starting Materials: The synthesis begins with appropriate brominated and fluorinated benzoyl chlorides or benzoic acids.

- Friedel-Crafts Acylation: A Friedel-Crafts reaction is often employed, using aluminum chloride as a catalyst to introduce the benzophenone structure.

- Purification: The crude product is purified through recrystallization or chromatography to yield pure 4-bromo-3',4'-difluorobenzophenone.

A specific procedure involves reacting 2-iodoxybenzoic acid with alcohol in dry tetrahydrofuran at elevated temperatures, followed by quenching and extraction steps to isolate the desired compound .

4-Bromo-3',4'-difluorobenzophenone finds applications in various fields:

- Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development.

- UV Filters: Its ability to absorb UV light makes it suitable for use in sunscreens and other cosmetic formulations.

- Material Science: It can be used in the synthesis of polymers or as a reagent in organic synthesis.

Several compounds share structural similarities with 4-bromo-3',4'-difluorobenzophenone. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-3',4'-difluorobenzophenone | C13H7BrF2O | Contains both bromine and fluorine; potential UV filter |

| 4,4'-Difluorobenzophenone | C13H8F2O | Lacks bromine; used primarily as UV filter |

| 3-Bromo-3',4'-difluorobenzophenone | C13H7BrF2O | Different substitution pattern; similar properties |

| 4-Bromo-4'-fluoro-3'-methylbenzophenone | C14H10BrF1O | Contains a methyl group; alters solubility and reactivity |

The unique combination of both bromine and fluorine atoms in 4-bromo-3',4'-difluorobenzophenone distinguishes it from its analogs, potentially enhancing its reactivity and biological activity compared to compounds that lack these halogens.